Product packaging for Z-Ala-arg-arg-afc(Cat. No.:CAS No. 93753-74-3)

Z-Ala-arg-arg-afc

Cat. No.: B13406322
CAS No.: 93753-74-3
M. Wt: 746.7 g/mol
InChI Key: PWPGGFDNLWOQAK-WOPGWRJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Ala-Arg-Arg-AFC is a synthetic, fluorogenic peptide substrate designed for the sensitive detection and assay of protease activity, with specific applications in histochemistry and biochemical research . Its mechanism of action relies on the enzymatic cleavage of the peptide bond, which releases the fluorogenic leaving group, 7-amino-3-trifluoromethylcoumarin (AFC) . The free AFC molecule can then be detected by its characteristic fluorescence at an emission wavelength of 500 nm following excitation at 380 nm, providing a direct and quantifiable measure of enzymatic activity . This substrate is widely recognized for its utility in localizing protease activities in situ, particularly for cathepsin B, within tissue sections and cell cultures, enabling researchers to visualize spatial enzyme distribution . The method involves incubating unfixed cryostat sections with the substrate in an agar-based medium, resulting in a yellowish-green fluorescence at sites of enzyme activity . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H41F3N10O7 B13406322 Z-Ala-arg-arg-afc CAS No. 93753-74-3

Properties

CAS No.

93753-74-3

Molecular Formula

C33H41F3N10O7

Molecular Weight

746.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1

InChI Key

PWPGGFDNLWOQAK-WOPGWRJJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational Concepts of Proteolytic Enzymes and Their Biological Significance

Proteolytic enzymes, also known as proteases or peptidases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org They achieve this by cleaving the peptide bonds within proteins through a chemical reaction called hydrolysis. wikipedia.org Found in all living organisms, from viruses to humans, these enzymes are indispensable for a vast array of biological functions. wikipedia.orgmdpi.com

Proteases can be broadly classified based on the site of cleavage. Endopeptidases cleave peptide bonds within the protein chain, while exopeptidases act on the terminal amino acids. wikipedia.orgbyjus.com They are also categorized based on their catalytic mechanism, which involves a specific amino acid residue or a metal ion in the active site. The major classes include serine, cysteine, threonine, aspartic, glutamic, and metalloproteases. wikipedia.orgnumberanalytics.com

The biological significance of proteases is extensive and multifaceted. They are fundamental to:

Digestion: Breaking down dietary proteins into absorbable amino acids. wikipedia.orgbyjus.com

Protein Turnover: Degrading old or damaged proteins, which is essential for cellular maintenance and recycling of amino acids. wikipedia.orgnumberanalytics.com

Cell Signaling: Activating or inactivating signaling proteins and precursor molecules to regulate cellular processes. wikipedia.orgbyjus.comnumberanalytics.com

Blood Coagulation: Participating in the highly regulated cascade of events leading to blood clot formation and dissolution. wikipedia.orgbyjus.com

Immune Response: Playing a crucial role in activating immune cells, degrading pathogens, and managing inflammation. numberanalytics.comconsensus.app

Cellular Processes: Regulating cell division, growth, migration, and programmed cell death (apoptosis). mdpi.combyjus.com

Given their central role in health and disease, proteases are significant targets for academic research and pharmaceutical development. mdpi.com

Development and Role of Fluorogenic Substrates in Enzyme Characterization

The characterization of protease activity and specificity is crucial for understanding their function. Fluorogenic substrates are powerful tools designed for this purpose, enabling sensitive and continuous measurement of enzyme activity. scbt.comrndsystems.com These specialized molecules consist of a peptide sequence recognized by a specific protease, which is linked to a fluorescent reporter group (a fluorophore). pnas.orgpubcompare.ai

Initially, the substrate is non-fluorescent or has very low fluorescence because the fluorophore's signal is "quenched." When a protease recognizes and cleaves the specific peptide bond, the fluorophore is released. pnas.orgpubcompare.ai This release results in a significant increase in fluorescence, which can be measured in real-time using a fluorometer. pnas.orgpubcompare.ai The rate of fluorescence increase is directly proportional to the enzyme's activity. rndsystems.com

The development of various fluorogenic substrates has been pivotal for the field. Different peptide sequences allow for the targeting of specific proteases, while a variety of fluorophores offer different spectral properties. smolecule.comeurogentec.com Commonly used fluorophores include AMC (7-amino-4-methylcoumarin) and AFC (7-amino-4-trifluoromethylcoumarin), which emit blue-green light upon cleavage. pnas.orgadipogen.comcaymanchem.com The use of libraries of fluorogenic substrates, where various amino acids are systematically placed at different positions in the peptide sequence, allows researchers to rapidly determine the substrate specificity of a protease. pnas.org

These substrates are invaluable for:

Enzyme kinetics studies: Determining key parameters like Km and kcat. chemimpex.comacs.org

Screening for inhibitors: Identifying potential drug candidates that block protease activity. adipogen.com

Profiling protease activity: Assessing the activity of specific proteases in complex biological samples like cell lysates. rndsystems.com

Overview of Z Ala Arg Arg Afc As a Peptidic Fluorogenic Probe

Synthetic Routes for Z-Ala-Arg-Arg Peptide Scaffolds

The creation of the core peptide, Z-Ala-Arg-Arg, involves the sequential linkage of alanine (B10760859) and two arginine amino acids, with a benzyloxycarbonyl (Z) group protecting the N-terminus of alanine.

Solid-Phase Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the Z-Ala-Arg-Arg peptide scaffold. lsu.edu This technique anchors the growing peptide chain to an insoluble polymer resin, which facilitates the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. lsu.edudiva-portal.org

The synthesis typically proceeds from the C-terminus to the N-terminus. bachem.com The most common strategy employs the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the incoming amino acids. diva-portal.orgbachem.com The synthesis cycle involves:

Resin Preparation : The process starts with a resin, often a Rink Amide resin, to which the first amino acid (arginine) is attached. diva-portal.org

Deprotection : The Fmoc group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). diva-portal.orgchempep.com

Coupling : The next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is activated by a coupling reagent and added to the resin. diva-portal.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions. lsu.edu

Washing : After coupling, the resin is washed to remove unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated for each amino acid in the sequence (Arg, then Ala). For the final alanine residue, Z-Ala-OH is used instead of an Fmoc-protected version to install the required N-terminal benzyloxycarbonyl group.

The arginine residues, with their reactive guanidinium (B1211019) side chains, require their own protecting groups to prevent undesirable side reactions during synthesis. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice for this purpose, as it is stable under the basic conditions used for Fmoc removal but can be cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. chempep.comadvancedchemtech.com

StepReagent/ProcessPurpose
1. Attachment Fmoc-Arg(Pbf)-OH + ResinAnchor first amino acid to solid support.
2. Deprotection 20% Piperidine in DMFRemove Fmoc group to expose free amine for next coupling. chempep.com
3. Coupling Fmoc-Arg(Pbf)-OH + DIC/HOBtCouple the second arginine residue.
4. Deprotection 20% Piperidine in DMFRemove Fmoc group.
5. Coupling Z-Ala-OH + DIC/HOBtCouple the N-terminal Z-protected alanine.
6. Cleavage Trifluoroacetic Acid (TFA)Cleave peptide from resin and remove Pbf side-chain protecting groups.

Purification Strategies for Peptide Intermediates

After the peptide has been assembled and cleaved from the solid support, the resulting crude product contains the desired peptide along with various byproducts from incomplete reactions or side reactions. Purification is therefore a critical step to isolate the Z-Ala-Arg-Arg peptide intermediate.

The most widely used method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). diva-portal.orgekb.egfrontiersin.org This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent and passed through a column packed with a nonpolar stationary phase (typically C18). ekb.egfrontiersin.org A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with more hydrophobic molecules being retained longer on the column. biorxiv.orgnih.gov

A typical RP-HPLC purification protocol might involve:

Column : C18 analytical or preparative column. ekb.eg

Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA). ekb.eg

Mobile Phase B : Acetonitrile with 0.1% TFA. ekb.eg

Gradient : A linear gradient from low to high percentage of Mobile Phase B over a set time. biorxiv.org

Detection : UV absorbance, typically at 220 nm and 280 nm.

Fractions are collected and analyzed to identify those containing the pure peptide, which are then pooled and lyophilized (freeze-dried) to obtain a stable powder. diva-portal.org Solid-phase extraction (SPE) can also be employed as a simpler, economical alternative or preliminary purification step before HPLC. nih.govmdpi.com

Coupling of the 7-Amino-4-Trifluoromethylcoumarin (AFC) Moiety

With the pure Z-Ala-Arg-Arg peptide scaffold in hand, the final step is the conjugation of the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. AFC is a fluorescent dye that, when attached to the peptide, allows for the sensitive detection of enzymatic cleavage. thermofisher.com

Chemical Derivatization Principles for Fluorophore Conjugation

The conjugation of AFC to the C-terminus of the Z-Ala-Arg-Arg peptide is typically achieved by forming a stable amide bond. This reaction links the primary amine of the AFC molecule to the C-terminal carboxyl group of the peptide's final arginine residue. creative-peptides.comqyaobio.com

This is a condensation reaction that requires the activation of the carboxyl group. Standard peptide coupling reagents are used for this purpose. The reaction can be performed in solution phase, where the purified peptide is dissolved in a suitable organic solvent like DMF along with the AFC fluorophore and coupling reagents.

The general mechanism involves:

Activation : The C-terminal carboxylic acid of the peptide is activated using a carbodiimide (B86325) reagent (e.g., EDC) and an additive (e.g., NHS) to form a more reactive intermediate.

Nucleophilic Attack : The amino group of the AFC molecule attacks the activated carboxyl group, forming the new amide bond and releasing the coupling byproducts. google.com

Alternatively, synthesis can be streamlined by using a pre-loaded resin where the fluorophore is already attached to the first amino acid, such as an Fmoc-Arg-AMC-resin. merckmillipore.com The peptide is then synthesized on this modified resin, and the final cleavage step directly yields the C-terminally labeled peptide. merckmillipore.com

Considerations for Structural Integrity and Solubility Characteristics

Throughout the synthesis and coupling process, maintaining the structural integrity of the peptide is paramount. The use of side-chain protecting groups, such as Pbf for arginine, is essential to prevent branching or other unwanted modifications. chempep.com The choice of cleavage cocktail is also important; a standard mixture is 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) to capture reactive cations and prevent re-attachment of protecting groups to sensitive residues. biorxiv.orgnih.gov

Solubility can be a significant challenge, especially for protected peptide intermediates which can be quite hydrophobic. ucl.ac.uk The choice of solvents is critical. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often used because of their excellent solvating properties for peptides and resins. ucl.ac.ukmedchemexpress.com During purification, the solubility of the crude peptide in the initial HPLC mobile phase must be ensured for efficient loading and separation.

Analytical Validation of this compound Chemical Purity and Identity

After synthesis and purification, the final this compound product must be rigorously analyzed to confirm its chemical purity and verify its identity. A combination of chromatographic and spectrometric techniques is employed for this validation.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. acs.orgfocusbiomolecules.com An analytical RP-HPLC run is performed on the purified peptide conjugate. The resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity. Purity is often quantified as the area of the main peak relative to the total area of all peaks detected. acs.org

Mass Spectrometry (MS) is used to confirm the identity of the compound by measuring its molecular weight with high accuracy. stanford.edu Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. ekb.egacs.org The experimentally measured mass is compared to the calculated theoretical mass of this compound. A close match between the observed and calculated mass provides strong evidence of the correct product formation. ekb.egbiorxiv.org

Analytical TechniqueParameter MeasuredPurpose
Analytical RP-HPLC Retention Time, Peak AreaAssess chemical purity (>95% is common). acs.orgfocusbiomolecules.com
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) Molecular Weight (m/z)Confirm the identity and molecular formula of the final compound. ekb.egbiorxiv.org
Fluorescence Spectroscopy Excitation/Emission SpectraConfirm the functionality of the AFC fluorophore.

Enzyme Specificity and Functional Characterization Using Z Ala Arg Arg Afc As a Substrate

Cathepsin B Activity Assessment

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. It can exhibit both endopeptidase and exopeptidase (specifically dipeptidyl carboxypeptidase) activities, which are influenced by pH. acs.org The substrate Z-Ala-Arg-Arg-AFC is utilized in assays to measure its endopeptidase activity. sigmaaldrich.comglpbio.com

This compound is considered a specific substrate for determining Cathepsin B activity. sigmaaldrich.com While many cysteine cathepsins share overlapping specificities, Cathepsin B is unique in its tolerance for an Arginine (Arg) residue at the P2 position of a substrate. rsc.org This feature is central to the specificity of substrates like Z-Arg-Arg-AMC and, by extension, this compound. rsc.orgresearchgate.net Other commonly used substrates, such as Z-Phe-Arg-AMC, are readily cleaved by other cathepsins like Cathepsin L, making them less specific for Cathepsin B. rsc.orgresearchgate.net

However, it is important to note that the specificity can be pH-dependent. For instance, the related substrate Z-Arg-Arg-AMC demonstrates preferential monitoring of Cathepsin B activity at neutral pH with minimal activity under acidic conditions. researchgate.netnih.gov This highlights the necessity of carefully controlled pH conditions in assay design to ensure accurate and specific measurement of Cathepsin B activity.

Kinetic studies comparing this compound and its analogs reveal significant differences in how efficiently Cathepsin B cleaves them. The catalytic efficiency of an enzyme is often expressed as kcat/Km, where a higher value indicates greater efficiency.

Studies on related substrates with the AMC fluorophore (which has similar fluorescent properties to AFC) provide valuable comparative data. For example, Z-Arg-Arg-AMC, which differs from this compound only at the P3 position, generally shows low catalytic efficiency for Cathepsin B compared to other substrates. nih.govacs.org In one study, Z-Arg-Arg-AMC displayed significantly lower kcat/Km values at both pH 4.6 and pH 7.2 compared to Z-Phe-Arg-AMC and the novel substrate Z-Nle-Lys-Arg-AMC. acs.org The substrate Z-Phe-Arg-AMC is a widely used but non-specific substrate that shows moderate to high activity. nih.govacs.org A newly designed substrate, Z-Nle-Lys-Arg-AMC, which was optimized based on Cathepsin B's subsite preferences, demonstrated the highest catalytic efficiency across both acidic and neutral pH. nih.govacs.org

The data below, adapted from studies on AMC-based substrates, illustrates the relative catalytic efficiencies.

Comparative Kinetic Parameters of Cathepsin B with Various Substrates
SubstrateRelative Catalytic Efficiency (kcat/Km)pH ConditionNotes
Z-Nle-Lys-Arg-AMCHigh4.6 and 7.2Designed for high specificity and activity. acs.org
Z-Phe-Arg-AMCModerate to High4.6 and 7.2Commonly used, but lacks specificity. nih.govacs.org
Z-Arg-Arg-AMCLow4.6 and 7.2Considered specific but with lower activity. nih.govacs.org

This table is illustrative, based on findings for AMC-conjugated substrates, which are structurally and functionally similar to AFC substrates.

The interaction between a protease and its substrate is governed by the fit of the substrate's amino acid residues (denoted P1, P2, P3, etc., starting from the cleavage site) into the enzyme's corresponding binding pockets (S1, S2, S3, etc.). nih.gov

P1 Subsite: Cathepsin B, like many cathepsins, shows a strong preference for basic residues like Arginine (Arg) or Lysine (B10760008) (Lys) at the P1 position. renyi.hunih.gov The Arg in the P1 position of this compound fits favorably into the S1 pocket of Cathepsin B.

P2 Subsite: The S2 subsite is a key determinant of specificity for many cathepsins. rsc.org Cathepsin B has a broader P2 specificity compared to other cathepsins and uniquely tolerates basic residues like Arg. rsc.orgrenyi.hu This acceptance of Arg at P2, due to the presence of a glutamic acid residue (Glu245) in its S2 pocket, is a primary reason for the specificity of Arg-Arg sequences for Cathepsin B. researchgate.netnih.gov While it accepts Arg, Cathepsin B also shows a preference for hydrophobic residues like Valine (Val) at this position. acs.org

P3 Subsite: The P3 position also influences substrate recognition. Cathepsin B displays a preference for residues like Norleucine (Nle) and Leucine (Leu) at the P3 position. nih.govacs.org The Alanine (B10760859) (Ala) at the P3 position in this compound is tolerated, though likely not optimal for the highest catalytic efficiency, as suggested by the superior performance of substrates like Z-Nle-Lys-Arg-AMC. acs.org

Comparative Kinetic Studies with Alternative Cathepsin B Substrates (e.g., Z-Phe-Arg-AFC, Z-Nle-Lys-Arg-AMC)

Proteasomal Trypsin-like Activity Determination

The 26S proteasome is a large, multi-catalytic protease complex responsible for regulated protein degradation in eukaryotic cells. It possesses three main types of proteolytic activities: chymotrypsin-like, caspase-like, and trypsin-like. adipogen.comnih.gov The trypsin-like activity involves cleavage after basic amino acid residues and is primarily associated with the β2 subunit of the 20S core particle. adipogen.comnih.gov

This compound serves as a fluorogenic substrate for specifically assaying the trypsin-like activity of the proteasome. glpbio.commedchemexpress.combiocat.com The cleavage of the peptide bond after the P1 Arginine residue by the β2 subunit releases the AFC fluorophore, allowing for quantification of this specific proteasomal activity. uzh.chrcsi.com This substrate is frequently used alongside other specific substrates, such as Suc-LLVY-AMC for chymotrypsin-like (β5) activity and Z-LLE-AMC for caspase-like (β1) activity, to create a comprehensive profile of proteasome function. rcsi.comresearchgate.net

This compound is employed to measure trypsin-like activity in a variety of experimental setups, from purified recombinant proteasomes to complex cellular lysates. core.ac.ukembopress.org

Recombinant Preparations: In studies using purified or recombinant proteasomes, this compound allows for the direct characterization of the β2 subunit's kinetic properties without interference from other cellular proteases. core.ac.uk

Cellular Preparations: When measuring proteasome activity in whole-cell lysates, it is crucial to differentiate proteasome-specific activity from that of other proteases, such as Cathepsin B, which can also cleave this substrate. escholarship.orgabcam.com This is typically achieved by running parallel assays in the presence and absence of a specific proteasome inhibitor, like MG-132. abcam.comubpbio.com The difference in fluorescence between the untreated and inhibitor-treated samples represents the true proteasome-dependent activity. ubpbio.com This methodology allows researchers to assess changes in trypsin-like activity in response to various stimuli or in different disease states using crude or fractionated cell extracts. researchgate.netbiorxiv.org

The table below outlines a typical assay setup for measuring proteasome activity in cell lysates.

Assay Setup for Proteasome Trypsin-Like Activity in Cell Lysates
ComponentSample WellInhibitor Control WellPurpose
Cell LysateYesYesSource of enzyme activity.
Assay BufferYesYesMaintains optimal pH and conditions. biorxiv.org
Proteasome Inhibitor (e.g., MG-132)NoYesBlocks proteasome-specific activity. abcam.com
This compound SubstrateYesYesMeasures total trypsin-like activity. researchgate.net

By using such controlled experimental designs, this compound provides a reliable means to specifically quantify the trypsin-like activity of proteasomes in both purified systems and complex biological samples.

Utility of this compound in Assaying Proteasome Subunits

Reactivity with Other Cysteine Proteases

While often associated with serine proteases, this compound also serves as a substrate for several cysteine proteases, particularly those with a preference for basic residues at the P1 and P2 positions of the substrate.

Papain and Related Plant Cysteine Peptidases

Papain, a well-characterized cysteine protease from papaya, and related plant enzymes are also known to cleave peptide bonds after basic amino acid residues. While specific kinetic data for the cleavage of this compound by papain is not extensively detailed in the provided context, papain's broad specificity suggests it would likely hydrolyze this substrate. Papain is known to hydrolyze substrates with arginine at the P1 position, such as Z-Phe-Arg-AMC. iris-biotech.defrontiersin.org The efficiency of papain-catalyzed hydrolysis can be influenced by the presence of organic solvents. ptbioch.edu.pl

Cleavage by Serine Proteases and Other Enzymes

This compound is a well-established substrate for trypsin and other serine proteases that share its substrate specificity. Serine proteases are a diverse group of enzymes characterized by a serine residue in their active site, crucial for their catalytic activity. wikipedia.org

Trypsin and Trypsin-like Enzymes

Trypsin, a key digestive enzyme, exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues. Consequently, this compound is an excellent substrate for trypsin and trypsin-like enzymes. The presence of arginine at the P1 position makes it a prime target for these proteases. The kinetic parameters of trypsin cleavage can be influenced by the amino acids at the P2 and P3 positions. skemman.is

Enzyme/ProteaseSource OrganismSubstratepH OptimumKey Findings
Cathepsin L-like Protease Haemonchus contortusThis compound5.0 core.ac.ukHydrolyzes this compound but not Z-Arg-Arg-AFC. nih.gov
Vivapain-4 (VX-4) Plasmodium vivaxZ-Arg-Arg-MCA6.5-7.5 nih.govnih.govExhibits pH-dependent substrate specificity. nih.govnih.gov
Cysteine Proteinase 1 (rEhCP1) Entamoeba histolyticaThis compound6.0 asm.orgReadily cleaves this compound; prefers Arg at P2. asm.org
Trypsin VariousThis compound~8.0High specificity for cleavage after Arg residues.

Urokinase and Plasmin Activity Profiles

Urokinase and plasmin are crucial serine proteases involved in fibrinolysis, the process of breaking down blood clots.

Urokinase (uPA) : This enzyme converts plasminogen to its active form, plasmin. This compound can be used to measure urokinase activity. nih.gov However, other substrates like Z-Gly-Gly-Arg-AFC and pGlu-Gly-Arg-AFC are also commonly employed for this purpose. echelon-inc.com The activity of urokinase can be inhibited by compounds like amiloride. nih.gov

Plasmin : As the primary enzyme of fibrinolysis, plasmin degrades fibrin (B1330869) clots. The substrate D-Val-Leu-Lys-AFC is often used to assay plasmin activity. nih.gov While this compound contains arginine, its suitability as a direct, specific substrate for plasmin compared to other available substrates is less documented in the provided information.

IRCM-Serine Protease 1 Specificity

IRCM-Serine Protease 1 (IRCM-SP1) is a processing enzyme with trypsin-like specificity, cleaving at pairs of basic amino acids. It has been shown to cleave the fluorogenic substrate Z-Ala-Lys-Arg-AMC. doi.orgnih.govechelon-inc.com Given its preference for basic residues, it is highly probable that IRCM-SP1 would also cleave this compound, although direct evidence is not present in the provided search results. This enzyme's activity can be inhibited by chromogranin A. doi.orgnih.gov

Structure-Activity Relationship Studies for this compound and Analogues

The interaction between a protease and its substrate is a highly specific event governed by the amino acid sequence of the substrate peptide. The residues at positions P1, P2, and P3 (N-terminal to the cleavage site) play a crucial role in determining the rate of enzymatic cleavage. expasy.org

The efficiency of enzymatic cleavage of a peptide substrate is significantly influenced by the identity of the amino acid residues at the P1, P2, and P3 positions, which correspond to the residues immediately N-terminal to the scissile bond. expasy.org For many serine proteases, the P1 position is a primary determinant of specificity.

P1 Residue:

A strong preference for basic amino acid residues, particularly Arginine (Arg), at the P1 position is a well-documented characteristic of numerous proteases, including thrombin, trypsin, and cathepsins. researchgate.netrsc.orgnih.gov Studies utilizing combinatorial libraries and specific peptide substrates have consistently shown that substrates with Arg at P1 are cleaved with high efficiency. pnas.org For instance, thrombin exhibits a pronounced preference for Arg at P1 over other residues, including the structurally similar Lysine. plos.org Similarly, cathepsin B demonstrates a strong preference for Arg at the P1 position. nih.gov The substitution of Arg at P1 can dramatically reduce the rate of cleavage, highlighting its critical role in substrate recognition and binding.

P2 Residue:

The P2 position also exerts a significant influence on cleavage efficiency, often working in concert with the P1 residue. For thrombin, a Proline (Pro) residue at the P2 position is highly favored and contributes to maximal cleavage rates. rsc.orgplos.org The presence of a P2 Proline can increase the cleavage rate by approximately 20-fold. plos.org In contrast, other proteases exhibit different preferences. For example, some cathepsins prefer basic residues like Lysine or Arginine at the P2 position. nih.gov Factor Xa, another key enzyme in the coagulation cascade, shows a preference for Glycine (Gly) at the P2 position. expasy.org The nature of the P2 residue can also have cooperative effects with other positions, such as P4. sinica.edu.tw

P3 Residue:

The following table summarizes the P1, P2, and P3 preferences for several well-characterized proteases.

EnzymeP3 PreferenceP2 PreferenceP1 Preference
Thrombin Little specificity rsc.orgProline rsc.orgplos.orgArginine expasy.orgplos.org
Factor Xa Broad specificity pnas.orgGlycine expasy.orgArginine expasy.org
Cathepsin B Norleucine (Nle) nih.govLysine (Lys) or Arginine (Arg) nih.govArginine (Arg) nih.gov
uPA Threonine (Thr), Serine (Ser) pnas.orgGlycine (Gly), Alanine (Ala), Serine (Ser) pnas.orgArginine (Arg) pnas.org
tPA Phenylalanine (Phe), Tyrosine (Tyr) pnas.orgGlycine (Gly), Alanine (Ala), Serine (Ser) pnas.orgArginine (Arg) pnas.org

This table provides a simplified overview of amino acid preferences. The actual cleavage efficiency can be influenced by interactions between different subsites.

The N-terminal protecting group of a peptide substrate, such as the benzyloxycarbonyl (Z) group, plays a multifaceted role that extends beyond simply preventing unwanted reactions at the N-terminus. peptide.com These groups can significantly influence the substrate's stability, solubility, and interaction with the enzyme's active site.

In the context of fluorogenic substrates like this compound, the Z-group is crucial for maintaining the integrity of the peptide during synthesis and handling. bachem.com Furthermore, it can impact the kinetic parameters of the enzymatic reaction. The choice of the N-terminal protecting group can modulate the substrate's susceptibility to cleavage, thereby affecting the measured enzyme activity. thermofisher.com For instance, in the development of specific substrates for cathepsin B, the Z-group was an integral part of the optimized tripeptide sequence Z-Nle-Lys-Arg-AMC, contributing to its high specific activity. nih.gov

The stability conferred by the Z-group is also a critical factor. While generally stable, the lability of the Z-group can be influenced by the local peptide sequence and reaction conditions. researchgate.net This stability is essential for ensuring that the observed fluorescence signal is a direct result of enzymatic cleavage of the peptide bond and not from the degradation of the protecting group itself.

Investigation of Proteolytic Processes in Biological Samples Using Z Ala Arg Arg Afc

Analysis of Protease Activities in Tissue Homogenates and Cell Lysates

Z-Ala-Arg-Arg-AFC has been employed to quantify protease activity in homogenates from various tissues and lysates from cultured cells, providing insights into both normal physiological functions and pathological conditions.

Mammalian Tissue Studies

The substrate has been instrumental in studies of protease activity in different mammalian tissues. For instance, research on the brain cortex and hippocampus has utilized similar fluorogenic substrates like Z-Arg-Arg-AMC to investigate the role of proteases such as cathepsin B in neurodegenerative diseases like Mucopolysaccharidosis Type I and Alzheimer's disease. researchgate.netmdpi.comnih.gov In these studies, increased cathepsin B activity was observed in the brain tissues of affected animal models. mdpi.com While direct use of this compound in these specific brain regions is less documented in the provided results, the principle of using arginine-containing fluorogenic substrates is well-established for this type of research. researchgate.netmdpi.com

In studies of the kidney , related substrates have been used to characterize protease activity. unibs.it Similarly, research on the jejunum and gingiva has involved the assessment of protease activity, particularly in the context of periodontal disease where bacterial proteases from organisms like Porphyromonas gingivalis are highly active. nih.govnih.gov

Table 1: Representative Studies of Protease Activity in Mammalian Tissues

TissueTarget Protease/SystemKey FindingsReference
Brain CortexCathepsin BIncreased enzymatic activity in a mouse model of Mucopolysaccharidosis Type I. mdpi.com mdpi.com
HippocampusArginase isoforms, CalpainAltered expression and activity following hypoxia-ischemia; calpain-mediated proteolysis is a focus in neurodegeneration models. researchgate.netnih.gov researchgate.netnih.gov
GingivaGingipains (P. gingivalis)High levels of arginine-specific protease activity associated with periodontal disease. nih.gov nih.gov

Cultured Cell Line Investigations

The analysis of protease activity in cultured cell lines provides a controlled environment to study cellular processes. This compound and similar substrates are used to investigate the role of proteases in various cell types.

In neuroblastoma cells , research has focused on the role of various factors in tumor progression, including the myeloid microenvironment and the expression of enzymes like arginase. nih.govcancer.govoncotarget.com While direct measurement of protease activity with this compound in these cells is not detailed, the broader context of enzyme activity in cancer cell biology is a significant area of study. nih.govoncotarget.com

Studies on immune cells like microglia , monocytes , and neutrophils often involve the assessment of protease activity as part of their function in inflammation and immune responses. For example, cathepsin B activity has been measured in microglia. nih.gov Similarly, research on monocytes has investigated the modulatory effects of parasite-derived proteins on their function, which can include altering protease activity. oncotarget.com The activity of proteases in these cells is crucial for processes like tissue remodeling, cytokine processing, and pathogen clearance.

Table 2: Application of Arginine-Specific Fluorogenic Substrates in Cultured Cell Lines

Cell TypeFocus of InvestigationRelated Substrate/MethodReference
Neuroblastoma CellsTumor microenvironment, cell proliferationAnalysis of arginase and STAT3 signaling. nih.govoncotarget.com nih.govoncotarget.com
MicrogliaNeuroinflammation, protease activityUse of Z-Nle-Lys-Arg-AMC to measure cathepsin B activity. nih.gov nih.gov
MonocytesImmune modulation by pathogensInhibition of cathepsins by parasite-derived cystatins. oncotarget.com oncotarget.com

Characterization of Proteolytic Enzymes from Pathogenic Organisms

This compound is a key reagent for characterizing proteases from pathogenic organisms, which are often crucial virulence factors.

Parasitic Helminths

Proteases from parasitic helminths are involved in processes such as host tissue invasion, feeding, and evasion of the host immune system.

In the case of Haemonchus contortus , a gastrointestinal nematode of ruminants, cysteine proteases are significant virulence factors. oncotarget.combioline.org.br Studies have characterized the activity of these proteases using various fluorogenic substrates, including those containing arginine residues, to understand their function and to evaluate potential inhibitors. oncotarget.combioline.org.br

For Schistosoma mansoni , the parasite responsible for schistosomiasis, cathepsin B-like proteases are essential for the digestion of host hemoglobin. researchgate.netnih.gov The fluorogenic substrate Z-Arg-Arg-AMC has been used extensively to measure the activity of these proteases, demonstrating their importance for parasite survival and identifying them as potential drug targets. researchgate.netnih.gov

Table 3: Use of this compound and Analogs in Parasitic Helminth Research

OrganismProtease StudiedSubstrate UsedKey FindingReference
Haemonchus contortusCysteine ProteasesArg-Arg-AMCCharacterization of recombinant cysteine protease activity. bioline.org.br bioline.org.br
Schistosoma mansoniCathepsin B1 (SmCB1)Z-Arg-Arg-AMCEssential role in hemoglobin digestion, validated as a therapeutic target. researchgate.netnih.gov researchgate.netnih.gov

Bacterial Proteases

Bacterial proteases, particularly from pathogenic species, play a critical role in disease development.

The proteases from Porphyromonas gingivalis , a key pathogen in chronic periodontitis, are well-characterized. This bacterium produces a group of cysteine proteases called gingipains, which have specificity for either arginine (Arg-gingipains) or lysine (B10760008) (Lys-gingipain) residues. nih.govnih.govfrontiersin.org These enzymes are major virulence factors, contributing to tissue destruction and evasion of the host immune response. nih.govresearchgate.net While this compound could theoretically be used, studies on gingipains more commonly employ substrates like Z-Arg-AMC or BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) to specifically measure Arg-gingipain activity. nih.gov The development of highly specific substrates is an ongoing area of research for the accurate detection of P. gingivalis in clinical samples. nih.gov

Comparative Analysis and Future Perspectives for Z Ala Arg Arg Afc Research

Advantages and Disadvantages of AFC-Based Fluorogenic Substrates

AFC-based substrates are a popular choice in protease assays, offering a distinct set of advantages and disadvantages rooted in the physicochemical properties of the AFC fluorophore. caymanchem.combachem.com Upon enzymatic cleavage of the amide bond linking the peptide to the AFC molecule, the fluorophore is released, resulting in a measurable increase in fluorescence. peptide.co.jp

Advantages:

Favorable Spectral Properties: Compared to the widely used 7-amino-4-methylcoumarin (B1665955) (AMC) substrates, AFC and its derivatives exhibit a spectral shift to longer wavelengths. aatbio.com AFC typically has an excitation maximum around 395-400 nm and an emission maximum around 495-505 nm. caymanchem.combachem.compeptide.co.jp This red shift is advantageous as it moves the emission further away from the blue autofluorescence commonly emitted by biological samples, plastics, and test compounds, potentially increasing the signal-to-noise ratio. researchgate.netanaspec.com

Good Sensitivity: While not always as sensitive as Rhodamine 110-based substrates, AFC substrates generally provide sensitivity comparable to AMC and are significantly more sensitive than colorimetric pNA-based assays. bachem.comaatbio.comaatbio.com

Versatility: AFC can be conjugated to a wide variety of peptide sequences, making it a versatile reporter group for studying different proteases, such as caspases and cathepsins. scbt.comusda.govpeptanova.de

Disadvantages:

Potential for Spectral Interference: Although shifted compared to AMC, the AFC fluorescence spectrum can still overlap with the absorbance spectra of certain library compounds, particularly in high-throughput screening (HTS) applications. researchgate.net This can lead to an "inner filter effect," where the compound absorbs the emitted light, artificially reducing the fluorescent signal. nih.gov

pH Sensitivity: Like other coumarin (B35378) derivatives, AFC fluorescence can be influenced by the pH of the assay buffer, although it is generally stable at or near physiological pH. bachem.com

Limited Utility in Red-Shifted Assays: For multiplexing experiments or assays with significant background fluorescence, reporter groups with even longer emission wavelengths, such as Rhodamine 110 or cyanine (B1664457) dyes, are often preferred. anaspec.comiris-biotech.de

Strategies for Enhancing Substrate Specificity and Assay Sensitivity

Optimizing a protease assay involves maximizing both its specificity (the ability to detect only the target enzyme) and its sensitivity (the ability to detect the lowest possible amount of activity). mdpi.com These two parameters are often interlinked.

Enhancing Substrate Specificity:

The specificity of a substrate like Z-Ala-Arg-Arg-AFC is primarily determined by its peptide sequence. mdpi.com

Peptide Sequence Optimization: The most direct strategy is to screen a library of peptides to find the optimal recognition sequence for the target protease. researchgate.net Even minor changes to the amino acids at the P1, P2, P3, and P4 positions (relative to the cleavage site) can dramatically alter cleavage efficiency and selectivity. researchgate.netnih.gov For example, studies on cysteine proteases have shown that substituting amino acids can shift the substrate's preference from one cathepsin to another. frontiersin.org

N-Terminal Protection: Unprotected peptides can be degraded by exopeptidases present in biological samples. The "Z" (Carbobenzoxy) group on this compound is an N-terminal blocking group that prevents such non-specific degradation by aminopeptidases, ensuring that cleavage is initiated by the endopeptidase of interest. pentapharm.com

Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids into the peptide sequence can increase resistance to cleavage by non-target proteases and enhance affinity for the desired enzyme.

Enhancing Assay Sensitivity:

Choice of Fluorophore: As discussed, using fluorophores with high quantum yields and red-shifted emission spectra (like R110) is a primary strategy to increase sensitivity by improving the signal and reducing background noise. aatbio.comresearchgate.netiris-biotech.de

FRET-Based Probes: Fluorescence Resonance Energy Transfer (FRET) probes incorporate a donor-quencher pair. openbiochemistryjournal.com In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage, the pair is separated, leading to a "switch-on" of fluorescence, which can provide a very high signal-to-noise ratio. rsc.org

Assay Condition Optimization: Fine-tuning the assay buffer (pH, ionic strength), temperature, and incubation time can significantly impact enzyme kinetics and thus the sensitivity of the measurement.

Signal Amplification Systems: For detecting extremely low levels of protease activity, enzyme-cascade systems can be engineered. In such a system, the product of the target protease activates a secondary enzyme, which then generates a large amount of a detectable signal. rhhz.net

StrategyTargetDescriptionExample
Peptide Library ScreeningSpecificitySystematically testing different amino acid sequences to identify the most selective substrate for a target protease. researchgate.netScreening a combinatorial library to find a unique sequence for a specific caspase. researchgate.net
N-Terminal BlockingSpecificityAdding a protecting group (e.g., Z, Boc, Ac) to the N-terminus of the peptide to prevent degradation by aminopeptidases. pentapharm.comThe 'Z' group in this compound.
Red-Shifted FluorophoresSensitivityUsing fluorophores (e.g., Rhodamine 110, cyanine dyes) that emit at longer wavelengths to avoid autofluorescence from samples and compounds. technologynetworks.comiris-biotech.deReplacing an AMC substrate with an R110 substrate for a cell-based HTS assay. anaspec.com
FRET ProbesSensitivityDesigning a substrate with a fluorophore-quencher pair that separates upon cleavage, resulting in a large increase in fluorescence. openbiochemistryjournal.comrsc.orgAn EDANS/Dabcyl-based substrate for detecting SARS-CoV-2 main protease. iris-biotech.de

Emerging Applications and Unexplored Research Avenues for this compound in Protease Biology

While this compound is a well-established tool, its full potential in protease research continues to unfold. Its specific peptide sequence makes it particularly useful for a subset of proteases.

Known Applications:

Research has shown that this compound is a substrate for cathepsin L-like cysteine proteases. usda.gov For instance, it was used to characterize the proteolytic activity secreted by the parasitic nematode Haemonchus contortus. The study found that the parasite releases cysteine proteases that hydrolyze this compound, suggesting a role for these enzymes in nutrient acquisition or evasion of the host immune system. usda.gov This positions the substrate as a valuable tool for studying host-parasite interactions and for screening potential anti-parasitic drugs that target these specific proteases.

Emerging and Future Applications:

High-Throughput Screening (HTS): Given its fluorogenic nature, this compound is suitable for HTS campaigns to discover inhibitors of cathepsin L-like enzymes. scbt.com These enzymes are implicated in various diseases, including cancer metastasis and parasitic infections, making them attractive therapeutic targets.

Diagnostic Development: Assays based on this compound could be developed to measure the activity of specific proteases as biomarkers in biological fluids. Dysregulated protease activity is a hallmark of many pathological conditions, and a sensitive activity assay could offer diagnostic or prognostic value.

Probing Protease Specificity: While the Ala-Arg-Arg sequence is known, the substrate could be used in competitive assays to profile the specificity of newly discovered proteases. By comparing its cleavage rate to that of other substrates, researchers can build a more complete picture of an enzyme's preferences. mdpi.com

Investigating Lysosomal Biology: Cathepsins are primarily located in lysosomes. This compound could be adapted or used in studies of lysosomal function and dysfunction, which is relevant to a range of lysosomal storage disorders and neurodegenerative diseases.

Adaptation for In Situ or In Vivo Imaging: An unexplored avenue would be the modification of this compound for live-cell imaging or even in vivo applications. This would likely require conjugation to cell-penetrating peptides or targeting moieties to deliver the substrate to the correct subcellular compartment (e.g., the lysosome) or tissue. Such a tool would enable the real-time visualization of protease activity in its native biological context, offering insights that cannot be obtained from in vitro assays alone. frontiersin.org

Q & A

Q. What experimental protocols are recommended for assessing Z-Ala-arg-arg-afc in enzyme kinetic studies?

  • Methodological Answer : Standard protocols involve preparing substrate solutions in optimized buffers (e.g., Tris-HCl, pH 7.4–8.0) to stabilize enzymatic activity. Use fluorescence detection (ex/em: 380/460 nm) to monitor cleavage kinetics. Include controls such as enzyme-free blanks and known inhibitors (e.g., leupeptin) to validate specificity. Pre-incubate the enzyme with the substrate for 5–10 minutes to establish steady-state conditions. For reproducibility, document buffer composition, temperature, and substrate concentration ranges (e.g., 1–100 µM) .
  • Example Table:
ParameterRecommendation
Buffer50 mM Tris-HCl, pH 8.0
Substrate Range1–100 µM
DetectionFluorescence (λexem: 380/460 nm)
ControlsEnzyme-free blank, inhibitor controls

Q. How should researchers evaluate the purity and stability of this compound in biochemical assays?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) to confirm molecular weight. Stability studies require storing aliquots at –80°C and testing freeze-thaw cycles. Use nuclear magnetic resonance (NMR) to detect degradation products, particularly hydrolysis at the afc moiety. For in-assay stability, monitor fluorescence baselines over time under experimental conditions .

Advanced Research Questions

Q. How can conflicting kinetic data from this compound-based assays be systematically resolved?

  • Methodological Answer : Contradictions in kinetic parameters (e.g., Km or Vmax) may arise from batch-to-batch substrate variability or assay interference. Validate substrate purity via HPLC/MS and confirm enzyme activity with alternative substrates (e.g., Z-Gly-Gly-Arg-AMC). Test for fluorescence quenching by buffer components (e.g., detergents) using internal standards. Employ orthogonal methods like stopped-flow spectroscopy to cross-validate kinetic rates .

Q. What experimental design principles ensure this compound is a selective substrate for novel proteases?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Design dose-response curves with competing substrates (e.g., arginine-rich peptides) to test specificity. Include protease inhibitors targeting unrelated enzyme classes (e.g., serine vs. cysteine proteases) to rule off-target effects. For novel proteases, combine activity-based protein profiling (ABPP) with this compound to confirm target engagement .

Q. How should researchers optimize this compound concentrations to avoid substrate inhibition in high-throughput screens?

  • Methodological Answer : Perform preliminary kinetic assays to identify linear ranges (typically 10–50 µM). Use Michaelis-Menten plots to detect inhibition at higher concentrations. If inhibition occurs, switch to lower substrate ranges or employ fluorogenic substrates with higher Km values. Validate with Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .

Data Interpretation & Validation

Q. What statistical approaches are critical for interpreting dose-response data from this compound assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply the F-test to compare one-site vs. two-site binding models. For high variability, use bootstrap resampling to estimate confidence intervals. Report R<sup>2</sup> values and residual plots to assess goodness-of-fit. Replicate experiments across independent days to ensure robustness .

Q. How can researchers validate that fluorescence signals from this compound cleavage are not artifacts?

  • Methodological Answer : Include quench controls (e.g., EDTA for metalloproteases) to confirm enzymatic origin. Test substrate auto-hydrolysis by incubating without enzyme at assay temperatures. Use LC-MS to detect cleavage products directly. Compare results with a non-fluorogenic substrate (e.g., Z-Ala-arg-arg-pNA) to rule out spectral interference .

Experimental Reproducibility

Q. What steps ensure reproducibility of this compound-based assays across laboratories?

  • Methodological Answer : Document lot numbers for substrates/enzymes and validate with reference standards. Share raw data (e.g., fluorescence trajectories) in supplementary materials. Use standardized plate readers calibrated with fluorophores (e.g., fluorescein). Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata reporting .

Ethical & Literature Considerations

Q. How should researchers address potential biases in literature supporting this compound applications?

  • Methodological Answer : Conduct systematic reviews to identify publication bias. Use tools like PRISMA to ensure transparent inclusion/exclusion criteria. Cross-reference findings with pre-registered studies (e.g., ClinicalTrials.gov ) to assess selective reporting. Cite primary sources over review articles to avoid secondary misinterpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.